REACTION_CXSMILES
|
[Cl:1]CC([NH:5][CH2:6][C:7]1[CH:12]=[C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:10]=[C:9]([S:17]([CH3:20])(=[O:19])=[O:18])[C:8]=1[OH:21])=O>Cl.C(O)C>[ClH:1].[NH2:5][CH2:6][C:7]1[CH:12]=[C:11]([C:13]([CH3:14])([CH3:15])[CH3:16])[CH:10]=[C:9]([S:17]([CH3:20])(=[O:18])=[O:19])[C:8]=1[OH:21] |f:3.4|
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Name
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2-chloro-N-[5-(1,1-dimethylethyl)-2-hydroxy-3-methylsulfonylbenzyl]acetamide
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Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NCC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
|
Smiles
|
Cl.NCC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |